Pigment red 4

Description

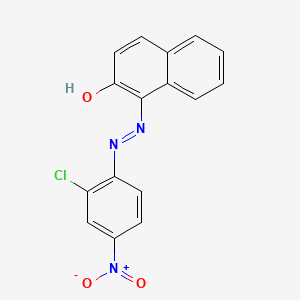

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(2-chloro-4-nitrophenyl)diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3O3/c17-13-9-11(20(22)23)6-7-14(13)18-19-16-12-4-2-1-3-10(12)5-8-15(16)21/h1-9,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTMWFMRJZDFFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044637 | |

| Record name | D&C Red No. 36 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Intense yellowish red | |

CAS No. |

2814-77-9 | |

| Record name | Pigment Red 4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2814-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Pigment Red 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002814779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenol, 1-[2-(2-chloro-4-nitrophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D&C Red No. 36 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D&C RED NO. 36 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE8ZA0KN9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. PIGMENT RED 4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

276 °C | |

| Record name | C.I. PIGMENT RED 4 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7720 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis pathway of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol

An In-depth Technical Guide to the Synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol (Pigment Red 4)

This technical guide provides a comprehensive overview of the synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol, a monoazo pigment commonly known as this compound. The document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. It details the synthesis pathway, experimental protocols, and key characterization data.

Overview

1-((2-chloro-4-nitrophenyl)azo)-2-naphthol (this compound) is a vibrant red organic pigment.[1][2][3] Its synthesis is a classic example of an azo coupling reaction, a fundamental process in the manufacturing of a wide range of colorants. The overall synthesis is a two-step process:

-

Diazotization: A primary aromatic amine, 2-chloro-4-nitroaniline, is converted into a diazonium salt by treatment with nitrous acid at low temperatures.

-

Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, 2-naphthol (β-naphthol), under alkaline conditions to form the final azo pigment.[4][5][6]

The resulting pigment is a yellow-red solid powder, insoluble in water but slightly soluble in organic solvents like ethanol and acetone.[1]

Synthesis Pathway

The synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol proceeds via an electrophilic aromatic substitution mechanism. The aryldiazonium ion, formed during the diazotization of 2-chloro-4-nitroaniline, acts as the electrophile. This electrophile then attacks the electron-rich 2-naphthol (in its phenoxide form under alkaline conditions) to form the stable azo compound.

Caption: .

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance |

| 2-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 121-87-9 | Yellow crystalline solid |

| 2-Naphthol | C₁₀H₈O | 144.17 | 135-19-3 | White to yellowish solid |

| 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol | C₁₆H₁₀ClN₃O₃ | 327.72 | 2814-77-9 | Yellow-red solid powder |

Physical and Fastness Properties of this compound:

| Property | Value |

| Density | 1.45 - 1.65 g/cm³ |

| Oil Absorption | 35-45 ml/100g |

| Light Fastness | 7 |

| Heat Resistance | 160 °C |

| Water Resistance | 5 |

| Oil Resistance | 3 |

| Acid Resistance | 4 |

| Alkali Resistance | 4 |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol, compiled from established methods for azo dye synthesis.

Step 1: Diazotization of 2-Chloro-4-nitroaniline

This procedure is adapted from a patented method for the diazotization of 2-chloro-4-nitroaniline.[7]

Materials:

-

2-Chloro-4-nitroaniline: 17.3 g (0.1 mol)

-

Concentrated Hydrochloric Acid (HCl): 30 ml

-

Sodium Nitrite (NaNO₂): 7.0 g (0.1 mol)

-

Ice: 100 g

-

Water

Procedure:

-

In a 500 ml beaker, prepare a suspension of 17.3 g of 2-chloro-4-nitroaniline in a mixture of 100 g of crushed ice and 30 ml of concentrated hydrochloric acid.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. A fine slurry of the amine hydrochloride salt should form.

-

In a separate beaker, dissolve 7.0 g of sodium nitrite in 25 ml of cold water.

-

Add the sodium nitrite solution dropwise to the cold, stirred suspension of the amine hydrochloride over a period of 15-20 minutes. The tip of the addition funnel or pipette should be below the surface of the liquid to prevent the escape of nitrous fumes.

-

Maintain the temperature strictly between 0 and 5 °C throughout the addition.

-

After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes to ensure the diazotization is complete. The resulting solution is the 2-chloro-4-nitrobenzenediazonium chloride solution, which should be used immediately in the next step.

Step 2: Azo Coupling with 2-Naphthol

This procedure is a generalized method for azo coupling with 2-naphthol.[4][5][8]

Materials:

-

2-Naphthol: 14.4 g (0.1 mol)

-

Sodium Hydroxide (NaOH): 8.0 g

-

Water

-

The freshly prepared 2-chloro-4-nitrobenzenediazonium chloride solution from Step 1.

Procedure:

-

In a 1 L beaker, dissolve 14.4 g of 2-naphthol in a solution of 8.0 g of sodium hydroxide in 200 ml of water.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.

-

Maintain the temperature below 10 °C throughout the addition.

-

After the complete addition of the diazonium salt solution, continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure complete coupling.

-

Filter the crude azo dye using a Büchner funnel and wash the precipitate thoroughly with cold water until the filtrate is neutral.

-

Dry the product in an oven at 60-80 °C to a constant weight.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical relationship between the key steps of the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of key components in the synthesis.

Characterization

-

Melting Point: Expected to be high, typical for pigments.

-

FT-IR Spectroscopy: Expected characteristic peaks would include:

-

Broad O-H stretching band around 3400-3500 cm⁻¹.

-

Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

-

N=N stretching vibration (azo group) around 1400-1500 cm⁻¹.

-

Asymmetric and symmetric stretching of the NO₂ group around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ respectively.

-

C-Cl stretching vibration around 1000-1100 cm⁻¹.

-

-

¹H NMR Spectroscopy: The spectrum would be complex due to the multiple aromatic protons. The chemical shifts would be in the aromatic region (approx. 7.0-9.0 ppm). The proton of the hydroxyl group may appear as a broad singlet.

-

UV-Vis Spectroscopy: The extended conjugation of the molecule is expected to result in strong absorption in the visible region, leading to its intense red color.

This technical guide provides a foundational understanding of the synthesis of 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol. Researchers are encouraged to consult further specialized literature for in-depth analytical data and optimization of the synthesis protocol.

References

- 1. medkoo.com [medkoo.com]

- 2. CAS 2814-77-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound for Industry – Reliable Supplier | Fineland Chem [finelandchem.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. biotechjournal.in [biotechjournal.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 8. cuhk.edu.hk [cuhk.edu.hk]

C.I. 12085 physical and chemical characteristics

An In-depth Examination of the Physical and Chemical Characteristics of a Widely Used Monoazo Pigment

This technical guide provides a detailed overview of the physical and chemical properties of C.I. 12085, also known as Pigment Red 4 or D&C Red No. 36.[1][2][3] Intended for researchers, scientists, and professionals in drug development and materials science, this document compiles essential data on its identity, physicochemical characteristics, and analytical methodologies.

Chemical Identity and Physical Properties

C.I. 12085 is a synthetic monoazo colorant, chemically identified as 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol.[1][2][3] It is recognized for its vibrant orangish-red hue and is utilized in various applications, including cosmetics, printing inks, and plastics.[1][4] The fundamental properties of C.I. 12085 are summarized in the tables below.

Table 1: Chemical Identification of C.I. 12085

| Identifier | Value |

| CI Name | C.I. 12085 |

| CI Number | 12085[5] |

| Common Names | This compound, D&C Red No. 36, Fast Red R[1][6] |

| IUPAC Name | 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol[1][2][3] |

| CAS Number | 2814-77-9[1][5] |

| EINECS/ELINCS No. | 220-562-2[1][5] |

| Chemical Formula | C₁₆H₁₀ClN₃O₃[7] |

| Molecular Weight | 327.72 g/mol |

Table 2: Physicochemical Properties of C.I. 12085

| Property | Value |

| Physical Form | Orange-red powder |

| Melting Point | Not definitively established; reported values vary |

| Solubility | Insoluble in water[8] |

| Light Fastness | Good |

| Heat Resistance (°C) | 160[6] |

| Oil Absorption (ml/100g) | 35-45[6] |

| pH Value | 7.2[6] |

| Density (g/cm³) | 1.45 - 1.65[6] |

Experimental Protocols

Synthesis of C.I. 12085

The synthesis of C.I. 12085 is typically achieved through a diazotization and coupling reaction.[9] The following is a representative protocol:

Step 1: Diazotization of 2-chloro-4-nitroaniline

-

Dissolve 2-chloro-4-nitroaniline in an acidic solution (e.g., hydrochloric acid) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature and stirring continuously.

-

The reaction progress can be monitored by testing for the absence of the starting aniline. The resulting product is the diazonium salt of 2-chloro-4-nitroaniline.

Step 2: Coupling with 2-naphthol

-

In a separate vessel, dissolve 2-naphthol in an alkaline solution (e.g., sodium hydroxide) and cool to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the 2-naphthol solution with vigorous stirring.

-

Maintain the temperature and alkaline conditions to facilitate the coupling reaction.

-

The C.I. 12085 pigment will precipitate out of the solution.

Step 3: Isolation and Purification

-

Filter the resulting suspension to isolate the crude pigment.

-

Wash the filter cake with water to remove any unreacted starting materials and salts.

-

Dry the purified pigment in an oven at a controlled temperature.

Analytical Characterization

The quality control of organic pigments like C.I. 12085 involves a range of analytical techniques to ensure purity, correct hue, and consistency.[10]

2.2.1. Spectroscopic Analysis

-

UV-Visible (UV-Vis) Spectroscopy: Used to determine the absorption spectrum of the pigment, which is crucial for color consistency. In a recent study, the UV-Vis spectrum of C.I. 12085 was recorded as part of an HPLC-PDA analysis, with the effluent monitored at wavelengths including 457 nm, 480 nm, 486 nm, and 500 nm.[11]

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in the molecule, confirming its chemical identity. Expected characteristic peaks for C.I. 12085 would include those corresponding to O-H stretching (from the naphthol group), N=N stretching (azo group), C-Cl stretching, and N-O stretching (nitro group).

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, aiding in its structural confirmation. A mass spectrum for this compound is available in public databases.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used for the detailed structural elucidation of the molecule.

2.2.2. Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC): A key technique for assessing the purity of C.I. 12085 and quantifying any impurities. A reversed-phase HPLC method with a PDA detector has been developed for the analysis of D&C Red No. 36.[11]

2.2.3. Physical Property Analysis

-

Particle Size Analysis: Techniques such as laser diffraction are used to determine the particle size distribution, which influences the pigment's opacity and dispersibility.[13]

-

Microscopy: Optical and electron microscopy can be used to visualize the morphology and dispersion of the pigment particles.[13]

Regulatory and Safety Considerations

C.I. 12085 is a regulated colorant in many regions, including the United States, Europe, and Japan, for use in cosmetics and personal care products.[5][8] In the US, its use in lip products is restricted to a maximum concentration of 3%.[8] As with many azo dyes, there have been some safety concerns, and its use is subject to strict purity requirements and regulatory oversight.[2]

Conclusion

C.I. 12085 is a well-characterized synthetic pigment with a range of applications. Its physical and chemical properties are defined by its monoazo naphthol structure. The synthesis is a standard industrial process, and a suite of analytical techniques is available for its quality control to ensure its suitability for various applications, particularly in the regulated cosmetics and pharmaceutical industries. This guide provides a foundational understanding of these characteristics for professionals working with this colorant.

References

- 1. specialchem.com [specialchem.com]

- 2. CI 12085 - Descrizione [tiiips.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. neelikon.com [neelikon.com]

- 6. This compound|Fast Red R|CAS No.2814-77-9 [xcolorpigment.com]

- 7. D&C Red 36 Al Lake Ci 12085 High Quality Red Pigment for Cosmetics Coloring - Red Pigment, Red Pigment for Cosmetics | Made-in-China.com [m.made-in-china.com]

- 8. D&C RED #36 - Ataman Kimya [atamanchemicals.com]

- 9. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]

- 10. tkechemical.com [tkechemical.com]

- 11. academic.oup.com [academic.oup.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]

Spectroscopic Characterization of Pigment Red 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Pigment Red 4

This compound, also known as D&C Red No. 36, is a monoazo pigment that is used in a variety of applications, including cosmetics, inks, and plastics. Its chemical structure, 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol, gives it its characteristic red color. The chromophoric azo group (-N=N-) and various auxochromes contribute to its absorption of light in the visible region. Spectroscopic analysis is crucial for its identification, quality control, and for understanding its interactions with other substances.

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for the characterization of pigments. They provide a molecular fingerprint, allowing for identification and the elucidation of chemical structures.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance. For pigments, this technique is used to determine the wavelengths of maximum absorbance (λmax), which are directly related to the electronic transitions within the molecule and, consequently, its color.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the compound.

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information about the vibrational, rotational, and other low-frequency modes in a molecule. It is complementary to FTIR and is particularly useful for identifying both organic and inorganic components in a sample.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid organic pigments like this compound.

UV-Vis Spectroscopy Protocol

-

Sample Preparation: A dilute solution of the pigment is prepared in a suitable transparent solvent (e.g., ethanol, N,N-dimethylformamide). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blank Measurement: The absorbance of the pure solvent is measured in a quartz cuvette to establish a baseline.

-

Sample Measurement: The absorbance of the pigment solution is measured across the UV-Vis range (typically 200-800 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectrum.

FTIR Spectroscopy Protocol

-

Sample Preparation: For solid samples, the KBr pellet method is common. A small amount of the pigment powder is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Background Measurement: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded.

-

Sample Measurement: The infrared spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands (in cm⁻¹) are identified and assigned to specific functional groups.

Raman Spectroscopy Protocol

-

Sample Preparation: The pigment powder can be analyzed directly or mounted on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm). The choice of laser wavelength is critical to avoid fluorescence from the sample.

-

Calibration: The instrument is calibrated using a standard material with known Raman peaks (e.g., silicon).

-

Sample Measurement: The laser is focused on the sample, and the scattered light is collected and analyzed.

-

Data Analysis: The Raman shifts (in cm⁻¹) and their relative intensities are recorded and assigned to specific molecular vibrations.

Data Presentation

Disclaimer: The following tables are provided as templates for recording experimental data. Specific quantitative data for this compound was not found in the conducted search.

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| [Insert Solvent] | [Insert Value] | [Insert Value] |

| [Insert Solvent] | [Insert Value] | [Insert Value] |

Table 2: FTIR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity (a.u.) | Vibrational Assignment |

| [Insert Value] | [Insert Value] | [Insert Assignment] |

| [Insert Value] | [Insert Value] | [Insert Assignment] |

| [Insert Value] | [Insert Value] | [Insert Assignment] |

Table 3: Raman Spectroscopic Data for this compound

| Raman Shift (cm⁻¹) | Intensity (a.u.) | Vibrational Assignment |

| [Insert Value] | [Insert Value] | [Insert Assignment] |

| [Insert Value] | [Insert Value] | [Insert Assignment] |

| [Insert Value] | [Insert Value] | [Insert Assignment] |

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic pigment.

Conclusion

This technical guide provides a framework for the spectroscopic characterization of this compound. While specific spectral data for this pigment remains to be widely published, the outlined methodologies for UV-Vis, FTIR, and Raman spectroscopy offer a robust approach for its analysis. The provided templates for data organization and the experimental workflow diagram are intended to support researchers in their systematic study of this and other organic pigments. Accurate and consistent application of these techniques is fundamental for ensuring the quality, safety, and efficacy of products containing such colorants.

D&C Red No. 36: An In-depth Technical Guide on the Mechanism of Color Impartation

For Researchers, Scientists, and Drug Development Professionals

Introduction

D&C Red No. 36, identified by the Colour Index name Pigment Red 4 (CI 12085), is a synthetic monoazo colorant integral to the pharmaceutical and cosmetic industries for achieving a distinct orange-red shade.[1] Its inherent insolubility in both aqueous and oily media makes it an ideal candidate for applications where color migration is a concern.[1] A comprehensive understanding of the physicochemical principles that govern the color of D&C Red No. 36 is paramount for robust formulation development, ensuring color consistency, long-term stability, and adherence to regulatory standards. This technical guide delves into the core mechanism of color impartation of D&C Red No. 36, with a focus on its molecular structure, the pivotal role of tautomerism, and the influence of the surrounding chemical environment on its chromophoric properties.

Chemical Structure and the Genesis of Color

The vibrant hue of D&C Red No. 36 is a direct consequence of its molecular architecture, which features a chromophore and multiple auxochromes. The fundamental basis of its coloring capability resides in the extensive network of conjugated double bonds formed by the azo group (-N=N-) that links a substituted benzene ring with a naphthol moiety.

-

Chemical Name: 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthalenol

-

CAS Number: 2814-77-9

-

Molecular Formula: C₁₆H₁₀ClN₃O₃

-

Molecular Weight: 327.73 g/mol

The principal structural components dictating its color are:

-

Chromophore: The azo group (-N=N-) serves as the primary chromophore, the molecular entity responsible for the absorption of light in the visible portion of the electromagnetic spectrum. The extended π-electron conjugation across the aromatic rings and the azo bridge facilitates electron delocalization, which in turn decreases the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduction in the energy gap allows the molecule to absorb lower-energy photons, which correspond to visible light.

-

Auxochromes: These are functional groups that, when conjugated with a chromophore, modify the wavelength (λmax) and intensity of the light absorption. In the D&C Red No. 36 molecule, the hydroxyl (-OH) group on the naphthol ring, along with the nitro (-NO₂) and chloro (-Cl) groups on the benzene ring, function as auxochromes.

-

The electron-donating hydroxyl group intensifies the color (a hyperchromic effect) and can induce a shift in absorption to longer wavelengths, known as a bathochromic or "red" shift.

-

The strongly electron-withdrawing nitro group also contributes significantly to a bathochromic shift.

-

The electron-withdrawing chloro group further refines the electronic characteristics of the conjugated system.

-

The molecule absorbs light predominantly in the blue-green region of the visible spectrum, leading to the perception of its complementary color, a vibrant orange-red.

Azo-Hydrazone Tautomerism: The Core of the Color Mechanism

A pivotal aspect of the color mechanism of D&C Red No. 36 is the existence of two interconvertible isomers known as tautomers: the azo form and the hydrazone form. This tautomeric equilibrium is fundamental to a comprehensive understanding of the pigment's color and stability.

In solution, an equilibrium is established between the red azo tautomer and the orange-red hydrazone tautomer. However, within the solid crystalline lattice, the hydrazone form is energetically more favorable and is therefore the predominant species. This enhanced stability is largely attributed to the formation of a stable six-membered intramolecular hydrogen bond.

The hydrazone tautomer features a more extensive and rigid conjugated system, which generally results in a bathochromic shift (absorption at longer wavelengths) when compared to the azo form. Consequently, the characteristic orange-red color of solid D&C Red No. 36 is primarily a manifestation of the prevalence of the hydrazone tautomer.

Caption: Azo-Hydrazone Tautomeric Equilibrium of D&C Red No. 36.

Factors Influencing the Color of D&C Red No. 36

The perceived color of D&C Red No. 36 can be modulated by various environmental factors that can influence the tautomeric equilibrium and modify the electronic structure of the molecule.

Solvatochromism

Solvatochromism describes the change in a substance's color in response to the polarity of the solvent. Although D&C Red No. 36 is largely insoluble in common solvents, this principle is significant when considering its interactions within a formulation matrix and during analytical characterization. For analogous 1-arylazo-2-naphthol dyes, an increase in solvent polarity can affect the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer, leading to a potential shift in the absorption maximum (λmax).

Table 1: Predicted Solvatochromic Effects on Closely Related Azo Dyes (Note: Specific experimental data for D&C Red No. 36 is not readily available in the public domain. This table illustrates the expected behavior based on chemically similar compounds.)

| Solvent | Polarity Index | Expected λmax Shift (relative to non-polar solvent) | Predominant Tautomer (in solution) |

| Hexane | 0.1 | Reference | Azo/Hydrazone mix |

| Toluene | 2.4 | Slight Bathochromic | Azo/Hydrazone mix |

| Chloroform | 4.1 | Bathochromic | Hydrazone |

| Ethanol | 4.3 | Bathochromic | Hydrazone |

| Dimethyl sulfoxide (DMSO) | 7.2 | Strong Bathochromic | Hydrazone |

Effect of pH

The color of D&C Red No. 36 exhibits sensitivity to pH variations. The hydroxyl group on the naphthol moiety is weakly acidic and can undergo deprotonation under alkaline conditions. This results in the formation of a phenolate anion, which is a significantly stronger electron-donating group. The consequence is a pronounced bathochromic shift, often leading to a purplish-red coloration. Conversely, in highly acidic environments, the azo group can become protonated, potentially causing a hypsochromic shift towards a more yellowish hue.

Caption: Influence of pH on the Color of D&C Red No. 36.

Mechanism of Color Impartation in Solid Formulations

Within solid dosage forms, D&C Red No. 36 functions as a dispersed solid pigment to impart color. Its insolubility prevents it from dissolving into the formulation matrix, which ensures a stable and uniform color profile. The mechanism of color impartation is primarily governed by the absorption and scattering of light by the finely dispersed pigment particles.

The intensity and shade of the color in a solid formulation are dependent on:

-

Particle Size and Distribution: Finer and more uniform particles generally yield better color homogeneity and intensity.

-

Pigment Concentration: Higher concentrations of the pigment result in a more intense color.

-

Dispersion Quality: A homogeneous dispersion of the pigment particles throughout the formulation is crucial for achieving a consistent and uniform color.

-

Excipient Interactions: Although generally inert, potential interactions with other excipients in the formulation can impact the long-term color stability.

Experimental Protocols for Color Characterization

Synthesis of D&C Red No. 36

The synthesis of D&C Red No. 36 is a classic illustration of a diazotization reaction followed by an azo coupling reaction.

Protocol:

-

Diazotization: 2-chloro-4-nitroaniline is dissolved in an acidic medium (e.g., hydrochloric acid) and the solution is cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise to generate the corresponding diazonium salt.

-

Coupling Component Preparation: 2-naphthol is dissolved in an alkaline solution (e.g., sodium hydroxide).

-

Coupling Reaction: The cold diazonium salt solution is gradually added to the 2-naphthol solution while maintaining a low temperature. The ensuing azo coupling reaction leads to the precipitation of D&C Red No. 36.

-

Purification: The resulting pigment precipitate is isolated by filtration, washed extensively with water to remove residual salts and impurities, and subsequently dried.

Caption: Synthesis Workflow for D&C Red No. 36.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a cornerstone technique for characterizing the color of D&C Red No. 36 by quantifying its absorption of light across a range of wavelengths.

Protocol:

-

Sample Preparation: A dilute solution of D&C Red No. 36 is prepared using a suitable solvent in which it is soluble, such as dimethylformamide or chloroform.

-

Spectrophotometric Measurement: The absorbance of the solution is measured across the visible spectrum (typically 400-700 nm) using a calibrated UV-Visible spectrophotometer.

-

Data Analysis: The wavelength at which maximum absorption occurs (λmax) is determined. This value is a characteristic property of the colorant in the specific solvent used.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of D&C Red No. 36 and to identify and quantify any subsidiary colorants or impurities that could influence the overall color.

Protocol:

-

Sample Preparation: A precise concentration of the pigment is dissolved in an appropriate solvent.

-

Chromatographic Separation: A reversed-phase C18 column is commonly utilized with a gradient mobile phase, typically consisting of acetonitrile and water with an acidic modifier such as formic acid or phosphoric acid.

-

Detection: A photodiode array (PDA) detector is used to monitor the column effluent, allowing for the detection of separated components and the acquisition of their individual UV-Vis spectra.

-

Quantification: The purity of D&C Red No. 36 and the levels of any impurities are calculated by comparing their chromatographic peak areas to those of certified reference standards.

Interaction with Pharmaceutical Excipients and Color Stability

While D&C Red No. 36 is generally regarded as a stable pigment, its color can be susceptible to alteration through interactions with certain pharmaceutical excipients, particularly under stressed conditions of high humidity and elevated temperature.

Table 2: Potential Interactions with Common Pharmaceutical Excipients

| Excipient | Potential Interaction | Effect on Color |

| Reducing Sugars (e.g., Lactose) | Maillard reaction with any trace primary amine impurities. | Potential for browning or discoloration. |

| Oxidizing Agents (e.g., Peroxides in povidone) | Oxidation of the azo chromophore. | Fading or a noticeable change in color. |

| Basic Excipients (e.g., Magnesium Stearate) | Creation of a micro-environment with an elevated pH. | A shift in color towards a purplish-red. |

| Acidic Excipients | Creation of a micro-environment with a lower pH. | A shift in color towards a yellowish-red. |

Color Stability Testing:

To ascertain the color stability of a finished drug product containing D&C Red No. 36, comprehensive photostability and accelerated stability studies are indispensable. These studies involve subjecting the drug product to controlled conditions of light, temperature, and humidity, and systematically monitoring for any perceptible changes in color over a defined period.

Biological Interactions and Signaling Pathways

The primary biological interaction of toxicological relevance for azo dyes is their metabolism by azoreductase enzymes present in the liver and the gut microbiome. This metabolic process can lead to the reductive cleavage of the azo bond, resulting in the formation of aromatic amines. In the case of D&C Red No. 36, the metabolic products are 2-chloro-4-nitroaniline and 1-amino-2-naphthol. The toxicological profiles of these resulting amines are a central focus in the overall safety assessment of the colorant.

At present, there is a lack of specific evidence in the public scientific literature to indicate that D&C Red No. 36 directly engages with specific signaling pathways in a manner that influences its function as a colorant. The principal biological considerations are centered on its metabolic fate and the potential toxicological implications of its metabolites.

Caption: Metabolic Pathway of D&C Red No. 36.

Conclusion

The mechanism by which D&C Red No. 36 imparts color is a complex interplay of factors rooted in its molecular structure. The presence of an extended conjugated system, with the azo group as the central chromophore and modulated by various auxochromes, facilitates the absorption of visible light, giving rise to its characteristic orange-red hue. The phenomenon of azo-hydrazone tautomerism is of paramount importance, with the more stable hydrazone tautomer being the primary contributor to the color in the solid state. For researchers and professionals in drug development, a detailed understanding of how environmental factors such as pH, solvent polarity (in the context of excipient interactions), and light exposure can affect the color of D&C Red No. 36 is crucial for the successful formulation of stable, aesthetically pleasing, and safe pharmaceutical products.

References

In-depth Technical Guide: Thermal Stability and Degradation Profile of Pigment Red 4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Pigment Red 4 (CI 12085). This information is critical for researchers, scientists, and professionals in drug development and other industries where this pigment is utilized, ensuring its proper application and the stability of the final products.

Introduction to this compound

This compound, chemically identified as 1-((2-chloro-4-nitrophenyl)azo)-2-naphthol, is a monoazo pigment widely used for its vibrant red color.[1] It is also known by other names, including D&C Red No. 36.[2][3][4] Its primary applications are in printing inks, paints, plastics, and cosmetics.[1][5] Understanding its thermal stability is paramount for its use in processes involving elevated temperatures.

Thermal Stability of this compound

The thermal stability of a pigment is a critical parameter that determines its suitability for various applications, particularly in the plastics and coatings industries where high-temperature processing is common. The heat resistance of this compound has been reported by various sources, with some variations in the exact temperature limits.

Several technical data sheets indicate a general heat resistance for this compound in the range of 140°C to 200°C. One source specifies that the pigment is stable at 180°C for 10 minutes and at 200°C for 5 minutes, but not stable at 220°C. Another source indicates a heat resistance of up to 160°C.[4] A safety data sheet for this compound also notes a decomposition temperature of 274°C.

It is important to note that the thermal stability of this compound can be influenced by the specific formulation, the presence of other substances, and the duration of heat exposure.

Table 1: Reported Thermal Stability of this compound

| Parameter | Value | Source(s) |

| Heat Resistance | 140 °C | [5] |

| Heat Resistance | 160 °C | [4] |

| Heat Resistance | 180 °C | |

| Heat Resistance | 200 °C | |

| Decomposition Temperature | 274 °C |

Degradation Profile

A detailed degradation profile of this compound through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is not extensively available in the public domain. However, based on the reported decomposition temperature and the general behavior of monoazo pigments, a qualitative degradation profile can be inferred.

The degradation of this compound is expected to occur as the temperature increases, leading to the breakdown of its chemical structure. The azo bond (-N=N-) is often the most thermally labile part of the molecule. Its cleavage can lead to the formation of various aromatic compounds.

A comprehensive thermal analysis would typically involve a multi-stage weight loss as different parts of the molecule decompose at varying temperatures. The initial weight loss may be attributed to the loss of volatile impurities or moisture. As the temperature rises, the main decomposition phase would occur, corresponding to the cleavage of the azo linkage and the breakdown of the aromatic rings.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and degradation profile of this compound, standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound degrades and to quantify the mass loss as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Methodology:

-

A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a sample pan (e.g., alumina or platinum).

-

The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The weight of the sample is continuously monitored as the temperature increases.

-

The TGA thermogram, a plot of mass versus temperature, is generated.

-

The onset temperature of decomposition and the percentage of weight loss at different temperature intervals are determined from the thermogram.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature, and to observe any endothermic or exothermic events associated with the degradation of this compound.

Apparatus: A differential scanning calorimeter.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

Both the sample and reference pans are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured and plotted against temperature.

-

The DSC thermogram is analyzed to identify thermal events such as melting and decomposition.

Visualization of Degradation Pathway

While a detailed experimental degradation pathway for this compound is not available, a conceptual logical workflow for its thermal analysis can be visualized.

Caption: Conceptual workflow for the thermal analysis of this compound.

Conclusion

The thermal stability of this compound is a crucial factor for its application in various industrial processes. While technical data sheets provide a general understanding of its heat resistance, detailed quantitative data from techniques like TGA and DSC are necessary for a complete degradation profile. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this pigment, enabling them to make informed decisions regarding its use and to ensure the quality and stability of their products. Further detailed experimental studies are recommended to fully elucidate the thermal degradation pathway of this compound.

References

C.I. 12085: A Technical Examination of Photostability and Lightfastness

Introduction

C.I. Pigment Red 4, also identified by the Colour Index number 12085 and CAS number 2814-77-9, is a monoazo pigment characterized by its bright, yellowish-red shade.[1] Chemically known as 1-[(2-Chloro-4-nitrophenyl)azo]-2-naphthol, this organic colorant sees wide application in printing inks, paints, coatings, plastics, and cosmetics.[1][2][3][4] Its utility in these applications is critically dependent on its photostability and lightfastness, which determine the durability and longevity of its color in the presence of light. This technical guide provides an in-depth analysis of the available data on the photostability and lightfastness properties of C.I. 12085, including established ratings, factors influencing its stability, and the general mechanisms of its degradation.

Quantitative Lightfastness and Physicochemical Properties

The lightfastness of C.I. 12085 is most commonly reported using the Blue Wool Scale, an eight-step scale where a rating of 8 signifies the highest lightfastness. Multiple sources indicate that C.I. 12085 has a lightfastness rating of Grade 6.[1][2] However, it is also noted that the pigment has a tendency to darken upon exposure to light.[2][5] Furthermore, its lightfastness can be considerably reduced when mixed with titanium dioxide (TiO2), a common practice for creating pastel shades.[5]

| Property | Value | Source(s) |

| C.I. Name | This compound | [1] |

| C.I. Number | 12085 | [1][6] |

| CAS Number | 2814-77-9 | [1][4] |

| Chemical Class | Monoazo | [3][7] |

| Lightfastness (Blue Wool Scale) | 6 | [1][2] |

| Heat Resistance | 140 °C | [1] |

| Water Resistance | 5 (Excellent) | [1] |

| Oil Resistance | 2-3 (Poor to Fair) | [1] |

| Acid Resistance | 4-5 (Good to Excellent) | [1] |

| Alkali Resistance | 4-5 (Good to Excellent) | [1] |

Experimental Protocols for Lightfastness Testing

A generalized experimental protocol for determining the lightfastness of a pigment like C.I. 12085 according to ISO 105-B02 would involve the following steps:

-

Sample Preparation: The pigment is dispersed in a suitable binder or substrate (e.g., paint, ink, or plastic). The prepared sample is then applied to a standardized panel or card. A portion of the sample is masked to serve as an unexposed reference.

-

Exposure: The prepared sample, along with a set of Blue Wool standards (references 1-8), is placed in a Xenon arc test chamber.[8][11] The chamber is set to controlled conditions of irradiance, temperature, and humidity. For example, a common irradiance setpoint is 42 W/m² in the 300-400 nm range.[9]

-

Evaluation: The samples are periodically inspected for color change. The lightfastness rating is determined by comparing the fading of the test sample to the fading of the Blue Wool standards.[10] The rating corresponds to the Blue Wool standard that exhibits a similar degree of color change. The color change can be assessed visually or instrumentally using a spectrophotometer to calculate the color difference (ΔE).

Below is a Graphviz diagram illustrating a generalized workflow for lightfastness testing.

Caption: A diagram showing the general steps involved in testing the lightfastness of pigments.

Photodegradation Pathway

The photodegradation of azo dyes, including monoazo pigments like C.I. 12085, is a complex process initiated by the absorption of light energy. While a specific degradation pathway for C.I. 12085 is not detailed in the available literature, a general mechanism for the photocatalytic degradation of monoazo pigments can be described. This process often involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can attack the chromophoric azo bond (-N=N-).

The degradation can be accelerated in the presence of a photocatalyst like titanium dioxide (TiO₂). The proposed general mechanism is as follows:

-

Photoexcitation: The pigment molecule absorbs photons, leading to an excited electronic state.

-

Generation of Reactive Species: In the presence of a semiconductor photocatalyst like TiO₂, UV irradiation can generate electron-hole pairs. These can react with water and oxygen to produce highly reactive species like hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).

-

Attack on the Chromophore: The reactive species, particularly the hydroxyl radical, attack the azo bond, leading to its cleavage. This is the primary step in the decolorization of the pigment.

-

Formation of Intermediates: The cleavage of the azo bond results in the formation of aromatic amines and other intermediate compounds.

-

Mineralization: Further oxidation of these intermediates can lead to their complete degradation into simpler inorganic molecules such as CO₂, H₂O, and mineral acids.

A simplified, generalized degradation pathway is illustrated in the following diagram:

References

- 1. This compound for Industry – Reliable Supplier | Fineland Chem [finelandchem.com]

- 2. This compound - SY Chemical Co., Ltd. [sypigment.com]

- 3. specialchem.com [specialchem.com]

- 4. medkoo.com [medkoo.com]

- 5. ulprospector.com [ulprospector.com]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. ewg.org [ewg.org]

- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 9. ISO 105-B02 | Q-Lab [q-lab.com]

- 10. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]

- 11. fyitester.com [fyitester.com]

Toxicological Profile of D&C Red No. 36: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of D&C Red No. 36 (CI 12085), a monoazo color additive used in cosmetics and externally applied drugs. The information presented is collated from scientific literature and safety assessment documents, with a focus on quantitative data and detailed experimental methodologies.

Chemical Identity

-

Chemical Name: 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthalenol

-

CI Name: Pigment Red 4

-

CAS Number: 2814-77-9

-

Molecular Formula: C₁₆H₁₀ClN₃O₃

Executive Summary

D&C Red No. 36 has been evaluated for various toxicological endpoints. It exhibits low acute toxicity via oral and dermal routes. While it has shown mutagenic activity in in-vitro bacterial assays, a long-term carcinogenicity study in rats did not demonstrate a carcinogenic effect at the tested doses. Data on skin and eye irritation suggest a low potential for irritation. Notably, there is a lack of publicly available data on the chronic toxicity (beyond the carcinogenicity study), reproductive, and developmental toxicity of D&C Red No. 36 in the scientific literature.

Acute Toxicity

D&C Red No. 36 demonstrates a low order of acute toxicity in animal studies. The available quantitative data is summarized in the table below.

Table 1: Acute Toxicity of D&C Red No. 36

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | > 5000 mg/kg | [1] |

| LD₅₀ | Rat | Oral | 34.5 g/kg | [2] |

| LD₅₀ | Rabbit | Dermal | > 5000 mg/kg | [1] |

| LD₅₀ | Rabbit | Dermal | > 2.0 g/kg | [2] |

Experimental Protocols

While specific, detailed protocols for the acute toxicity studies are not extensively described in the available literature, they are generally performed according to standardized guidelines (e.g., OECD Test Guidelines). A general methodology involves the administration of a single high dose of the substance to animals, followed by observation for a set period (typically 14 days) to monitor for mortality and clinical signs of toxicity. The LD₅₀, the dose lethal to 50% of the test population, is then calculated.

Dermal and Ocular Irritation

The potential for D&C Red No. 36 to cause skin and eye irritation has been assessed in animal studies. The results indicate a low irritation potential.

Table 2: Dermal and Ocular Irritation of D&C Red No. 36

| Test | Species | Observation | Value | Reference |

| Primary Dermal Irritation | Rabbit | Irritation Index | 0.08 | [2] |

| Ocular Irritation (No Wash) | Rabbit | Irritation Score | 0.0 | [2] |

Experimental Protocols

-

Dermal Irritation: Based on standard methods (e.g., OECD Guideline 404), a measured amount of the test substance is applied to a small patch of shaved skin on a rabbit. The site is then covered with a gauze patch for a specified period, after which the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at various time points.

-

Ocular Irritation: Following guidelines such as OECD Guideline 405, a small amount of the substance is instilled into one eye of a rabbit, with the other eye serving as a control. The eyes are then examined for signs of irritation, including redness, swelling, and discharge, at specific intervals.

Genotoxicity

D&C Red No. 36 has been shown to exhibit mutagenic activity in the Ames test, a bacterial reverse mutation assay.

-

Finding: Mutagenic activity was observed towards Salmonella typhimurium strain TA98 in the presence of a metabolic activation system (S9 mix).[3]

Experimental Protocol (Ames Test)

The Ames test utilizes strains of Salmonella typhimurium that are mutated to be unable to synthesize the amino acid histidine. The bacteria are exposed to the test substance, both with and without an S9 metabolic activation system (derived from rat liver enzymes). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is then counted to assess the mutagenic potential of the substance.

Carcinogenicity

A long-term carcinogenicity study of D&C Red No. 36 was conducted in Wistar rats. The study concluded that D&C Red No. 36 was not carcinogenic to male or female rats under the conditions of the experiment.[3]

Experimental Protocol

-

Species: Wistar rats (50 males and 50 females per group).

-

Administration: D&C Red No. 36 was mixed into the diet.

-

Dosage Groups:

-

Control: 0 ppm

-

Low Dose: 1,000 ppm

-

High Dose: 2,000 ppm

-

-

Duration: 78 weeks of treatment, with sacrifice at 98 weeks.

-

Observations: Survival, body weight, and histopathological assessment of various organs for the presence of benign and malignant tumors.

Quantitative Data

Table 3: Tumor Incidence in a 78-Week Carcinogenicity Study of D&C Red No. 36 in Wistar Rats [3]

| Organ | Tumor Type | Sex | Control (0 ppm) Incidence (%) | Low Dose (1,000 ppm) Incidence (%) | High Dose (2,000 ppm) Incidence (%) |

| Liver | Benign | Male | 20.0 | 16.7 | 18.8 |

| Liver | Benign | Female | 6.0 | 12.8 | 16.0 |

| Mammary Gland | Benign | Female | 18.0 | 10.6 | 10.0 |

| Thyroid Gland | Malignant | Male | 2.0 | 4.2 | 0.0 |

| Lung | Malignant | Male | 0.0 | 0.0 | 4.2 |

| Liver | Malignant | Male | 0.0 | 0.0 | 2.1 |

| Urinary Bladder | Malignant | Male | 0.0 | 0.0 | 2.1 |

| Soft Tissue | Malignant | Male | 2.0 | 0.0 | 2.1 |

Note: The incidences of malignant tumors in other organs (uterus, lung, kidney, thyroid, thymus, and salivary gland) in both male and female rats were low (around 2-4%) and not statistically different from the control groups.

Reproductive and Developmental Toxicity

A thorough search of the scientific literature did not yield any specific studies on the reproductive or developmental toxicity of D&C Red No. 36. Material safety data sheets and other summary documents consistently state that data for these endpoints have not been established.[4][5]

Visualizations

Experimental Workflow: 78-Week Carcinogenicity Study

Caption: Experimental workflow for the 78-week carcinogenicity study of D&C Red No. 36 in rats.

Summary of Toxicological Profile

Caption: Summary of the toxicological profile for D&C Red No. 36.

References

The Historical Development and Discovery of Pigment Red 4: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 4, known chemically as 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol, is a monoazo pigment that has been a significant colorant in various industries for over a century. Its brilliant red hue, coupled with its performance characteristics, has led to its widespread use in printing inks, paints, textiles, and cosmetics.[1][2] This technical guide provides a comprehensive overview of the historical development, discovery, and key technical aspects of this compound, tailored for a scientific audience.

Historical Development and Discovery

The late 19th and early 20th centuries marked a revolutionary period in the chemical industry, with the advent of synthetic dyes and pigments. German chemical companies, such as BASF and Hoechst AG, were at the forefront of this innovation, particularly in the field of azo colorants.[3][4][5][6] The foundational chemistry for azo dyes was established by Peter Griess in 1858 with his discovery of diazo compounds. This paved the way for the synthesis of a vast array of new colorants.

This compound was first synthesized in 1906.[7][8] Its creation was a result of the advancements in understanding the coupling reactions of diazotized aromatic amines with naphthols. Specifically, this compound is produced by the diazotization of 2-chloro-4-nitroaniline, which is then coupled with β-naphthol (2-naphthol).[2][7]

While the exact individual credited with the first synthesis of this compound is not widely documented, its development falls within the broader intensive research into β-naphthol-based azo pigments during that era. This period saw the introduction of numerous azo pigments, with companies like Hoechst AG being prominent in their development and commercialization.[4][9] The timeline below illustrates the key milestones in the context of azo pigment development.

Chemical and Physical Properties

This compound is characterized by its specific chemical structure and a range of physical properties that dictate its performance in various applications. A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| CI Name | This compound | [2] |

| CI Number | 12085 | [2] |

| CAS Number | 2814-77-9 | [2] |

| Chemical Formula | C₁₆H₁₀ClN₃O₃ | [2] |

| Molecular Weight | 327.72 g/mol | [2] |

| IUPAC Name | 1-((2-Chloro-4-nitrophenyl)azo)-2-naphthol | |

| Appearance | Red powder | [2] |

| Solubility | Insoluble in water; slightly soluble in ethanol, acetone, and benzene. | [2] |

| Heat Resistance | Up to 140 °C | [10] |

| Lightfastness (BWS) | 4 | [10] |

| Water Resistance | 5 | [10] |

| Oil Resistance | 2-3 | [10] |

| Acid Resistance | 4-5 | [10] |

| Alkali Resistance | 4-5 | [10] |

| Alcohol Resistance | 4 | [10] |

BWS: Blue Wool Scale

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 2-Chloro-4-nitroaniline

-

Preparation of Amine Solution: In a suitable reaction vessel, dissolve 2-chloro-4-nitroaniline in a mixture of hydrochloric acid and water.

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath with continuous stirring. Maintaining this low temperature is critical to ensure the stability of the diazonium salt.

-

Preparation of Nitrite Solution: In a separate beaker, prepare a solution of sodium nitrite in cold water.

-

Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine solution. The temperature should be carefully monitored and maintained below 5 °C throughout the addition.

-

Completion of Reaction: Continue stirring the mixture for an additional 15-30 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Azo Coupling with β-Naphthol

-

Preparation of Coupling Component Solution: In a separate reaction vessel, dissolve β-naphthol (2-naphthol) in an aqueous sodium hydroxide solution.

-

Cooling: Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

-

Coupling Reaction: Slowly add the cold, freshly prepared diazonium salt solution to the cold β-naphthol solution with continuous and efficient stirring. A colored precipitate of this compound will form immediately.

-

Completion of Coupling: Continue stirring the reaction mixture in the ice bath for an additional 30-60 minutes to ensure the coupling reaction is complete.

-

Isolation and Purification: The precipitated pigment is then isolated by filtration, washed with water to remove any unreacted starting materials and salts, and then dried.

Analytical Characterization

A variety of analytical techniques are employed to characterize this compound and ensure its quality and purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for the identification and quantification of this compound and any subsidiary colors or impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD).

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: The chromatogram is monitored at the wavelength of maximum absorbance for this compound, which is around 500 nm.[11]

-

Sample Preparation: The pigment is dissolved in a suitable solvent, such as dimethylformamide (DMF) or a mixture of solvents, and then filtered before injection.

-

Quantification: Calibration curves are prepared using certified reference standards of this compound and any known impurities to quantify their respective concentrations.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming its chemical structure.

-

Sample Preparation: The pigment powder is typically mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: The infrared spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Interpretation: Characteristic absorption bands for the azo group (-N=N-), hydroxyl group (-OH), nitro group (-NO₂), and aromatic rings are identified to confirm the structure. The azo group typically shows a characteristic band in the region of 1458-1411 cm⁻¹.[13]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the absorption characteristics of the pigment, which is directly related to its color.

-

Sample Preparation: A dilute solution of the pigment is prepared in a suitable solvent (e.g., ethanol or DMF).

-

Analysis: The absorbance spectrum is recorded over the visible and ultraviolet range (typically 200-800 nm).

-

Interpretation: The wavelength of maximum absorbance (λmax) in the visible region is a key characteristic of the pigment's color. For a red pigment from Monascus purpureus, the λmax was observed at 500 nm in ethanol, which can be a reference point.[11][14]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability of the pigment.

-

TGA Protocol: A small sample of the pigment is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature. This provides information on decomposition temperatures.

-

DSC Protocol: The heat flow to or from a sample is measured as it is heated or cooled. This can be used to determine melting points, glass transitions, and other thermal events.

Conclusion

This compound, a product of the early 20th-century advancements in synthetic organic chemistry, remains a relevant and widely used colorant. Its historical development is intrinsically linked to the pioneering work in azo chemistry in Germany. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for its effective and safe use in research and industrial applications. The detailed protocols and data presented in this guide serve as a valuable resource for scientists and professionals working with this important pigment.

References

- 1. admin.heubach.com [admin.heubach.com]

- 2. This compound [dyestuffintermediates.com]

- 3. ini2021.com [ini2021.com]

- 4. scribd.com [scribd.com]

- 5. Hoechst AG - Wikipedia [en.wikipedia.org]

- 6. encyclopedia.com [encyclopedia.com]

- 7. researchgate.net [researchgate.net]

- 8. ethz.ch [ethz.ch]

- 9. cameo.mfa.org [cameo.mfa.org]

- 10. basf.com [basf.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. scienceworldjournal.org [scienceworldjournal.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analysis of Pigment Red 4 by HPLC and UHPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 4 (PR4), also known as D&C Red No. 36, is a monoazo pigment used in cosmetics and drug products.[1][2] Its chemical name is 1-[(2-chloro-4-nitrophenyl)azo]-2-naphthol.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) enforce strict limits on the levels of subsidiary colors in batches of this compound submitted for certification.[3][4][5] This document provides detailed High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods for the quantitative analysis of this compound and its common subsidiary colors, namely Pigment Orange 5 (PO5), Yellow-1-Naphthol (Y1N), Pigment Red 1 (PR1), and Pigment Red 6 (PR6).[3][4][5]

These methods offer a significant improvement over older techniques like thin-layer chromatography (TLC), providing enhanced separation, sensitivity, and sample throughput.[4][5] Both the HPLC and UHPLC methods are capable of baseline separation of the four specified subsidiary colors, allowing for their accurate quantification.[3][4][5]

Experimental Protocols

Method 1: High-Performance Liquid Chromatography (HPLC)

This method is suitable for routine quality control analysis of this compound for subsidiary colors.

1. Materials and Reagents

-

This compound sample

-

Reference standards for Pigment Orange 5, Pigment Red 1, and Pigment Red 6

-

Synthesized or commercially available Yellow-1-Naphthol standard[3][4][5]

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (NH₄OAc)

-

Water (HPLC grade or ultrapure)

-

Dimethylformamide (DMF)

2. Instrumentation and Chromatographic Conditions

-

HPLC System: A system equipped with a photodiode array (PDA) detector is recommended. A Waters Arc system with a Waters 2998 PDA detector and Empower 3 software for data acquisition has been shown to be effective.[6]

-

Column: Kinetex C18, 2.6 µm, 100 Å, 100 × 4.6 mm ID (Phenomenex, CA)[6]

-

Mobile Phase A: 0.2 M NH₄OAc in 95% H₂O and 5% MeOH[6]

-

Mobile Phase B: Acetonitrile[6]

-

Flow Rate: 1.5 mL/min[6]

-

Column Temperature: 35 ± 5°C[6]

-

Injection Volume: 10 µL[6]

-

PDA Detection: Monitoring at 457 nm, 480 nm, 486 nm, and 500 nm[6]

Gradient Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 - 5.0 | 60 (Isocratic) |

| 5.0 - 6.0 | 60 → 80 (Linear Gradient) |

| 6.0 - 11.0 | 80 → 100 (Linear Gradient) |

| 11.0 - 15.0 | 100 (Isocratic) |

| 15.1 - 19.0 | 60 (Re-equilibration) |

Table based on data from Weisz et al.[6]

3. Sample and Standard Preparation

-

Standard Stock Solutions: Prepare individual stock solutions of each subsidiary color reference standard in a suitable solvent like DMF at a concentration of approximately 0.1 mg/mL.

-

Working Standard Solutions: Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition to achieve concentrations that bracket the specification limits for each subsidiary color.

-

Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with DMF. Further dilute as necessary with the initial mobile phase composition to bring the expected subsidiary color concentrations within the calibration range.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC)

This method offers faster analysis times and reduced solvent consumption compared to the HPLC method, making it ideal for high-throughput screening.

1. Materials and Reagents

-

Same as for the HPLC method.

2. Instrumentation and Chromatographic Conditions

-

UHPLC System: A system with a PDA detector capable of high-speed data acquisition.

-

Column: Kinetex C18, 1.7 µm, 100 Å, 100 × 2.1 mm ID (Phenomenex, CA)[6]

-

Mobile Phase A: 0.02 M NH₄OAc in 95% H₂O and 5% MeOH[6]

-

Mobile Phase B: Acetonitrile[6]

-

Flow Rate: 0.5 mL/min[6]

-

Column Temperature: 35 ± 5°C[6]

-

Injection Volume: 2 µL[6]

-

PDA Detection: Monitoring at 457 nm, 480 nm, 486 nm, and 500 nm[6]

Gradient Program:

| Time (min) | % Mobile Phase B |

|---|---|

| 0.0 - 1.0 | 60 (Isocratic) |

| 1.0 - 3.0 | 60 → 72 (Linear Gradient) |

| 3.0 - 5.0 | 72 → 100 (Linear Gradient) |

| 5.0 - 8.0 | 100 (Isocratic) |

| 8.1 - 11.0 | 60 (Re-equilibration) |

Table based on data from Weisz et al.[6]

3. Sample and Standard Preparation

-

Follow the same procedures as described for the HPLC method, adjusting dilutions as necessary for the sensitivity of the UHPLC system.

Data Presentation

The following table summarizes the quantitative data from the validation of the HPLC and UHPLC methods for the analysis of subsidiary colors in this compound.[4][5]

| Parameter | HPLC Method | UHPLC Method |

| Linearity (R²) | > 0.999 | > 0.999 |

| LOD (%) | 0.006 - 0.018 | 0.006 - 0.018 |

| LOQ (%) | 0.007 - 0.05 | 0.007 - 0.05 |

| Recovery (%) | 85.5 ± 7.4 - 101.8 ± 2.0 | 85.5 ± 7.4 - 101.8 ± 2.0 |

| Data sourced from Weisz et al.[4][5] |

Visualizations

Caption: Experimental workflow for HPLC/UHPLC analysis of this compound.

Caption: Logical relationship between methods, analytes, and outputs.

References

- 1. specialchem.com [specialchem.com]

- 2. This compound for Industry – Reliable Supplier | Fineland Chem [finelandchem.com]

- 3. Determination of Subsidiary Colors in D&C Red No. 36 (this compound) by HPLC and UHPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Quantification of Pigment Red 4 in Cosmetic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Red 4 (also known as D&C Red No. 36 or CI 12085) is a synthetic monoazo colorant widely used to impart a vibrant red hue in a variety of cosmetic products, including lipsticks, blushes, and nail polishes.[1] As with any color additive, its quantification in the final formulation is crucial for quality control, batch-to-batch consistency, and regulatory compliance. In some regions, the concentration of this compound is restricted; for instance, Canada has set a maximum permitted concentration of 3.0% in cosmetic products due to potential health concerns.[2]

These application notes provide a detailed protocol for the quantification of this compound in cosmetic formulations, primarily focusing on a lipstick matrix, using High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV). Additionally, the toxicological relevance of this compound as a monoazo dye is discussed, including its potential metabolic pathway.

Analytical Principle: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for the separation and quantification of organic colorants in complex cosmetic matrices. The principle lies in the differential partitioning of the analyte (this compound) between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By using a suitable solvent system, this compound can be effectively separated from other matrix components and quantified by a UV-Vis detector at its maximum absorbance wavelength.

Potential Metabolic Pathway of this compound

A key consideration for the safety assessment of azo dyes is their potential for metabolic cleavage of the azo bond (-N=N-). This reductive cleavage can be catalyzed by enzymes from the skin or gut microbiota, leading to the formation of potentially harmful aromatic amines.[3][4][5][6][7] In the case of this compound, this process would yield 2-chloro-4-nitroaniline and 1-amino-2-naphthol. The toxicity of these metabolites, particularly the aromatic amine, is a significant factor in the risk assessment of the parent dye.[2][8]

Figure 1: Potential metabolic pathway of this compound.

Experimental Protocols

The following protocols are designed for the quantification of this compound in a lipstick formulation.

Materials and Reagents

-

This compound analytical standard (≥95% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Water (deionized or HPLC grade)

-